molecular formula C19H11N3O2 B15197517 2-(4-Methylphenyl)-3,9-dioxo-3,9-dihydro-2H-indeno(2,1-c)pyridazine-4-carbonitrile CAS No. 62681-23-6

2-(4-Methylphenyl)-3,9-dioxo-3,9-dihydro-2H-indeno(2,1-c)pyridazine-4-carbonitrile

Cat. No.: B15197517
CAS No.: 62681-23-6
M. Wt: 313.3 g/mol
InChI Key: NNDFOLZNWDOHHE-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)-3,9-dioxo-3,9-dihydro-2H-indeno(2,1-c)pyridazine-4-carbonitrile is a heterocyclic compound that belongs to the indeno-pyridazine family. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)-3,9-dioxo-3,9-dihydro-2H-indeno(2,1-c)pyridazine-4-carbonitrile typically involves the reaction of diazonium chlorides with 1,3-indanedione. The diazonium chlorides of 5-amino-3-methylpyrazole and 5-amino-4-phenylpyrazole are coupled with 1,3-indanedione to form acyclic hydrazone intermediates. These intermediates undergo cyclization by boiling in acetic acid to yield the desired indeno-pyridazine derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenyl)-3,9-dioxo-3,9-dihydro-2H-indeno(2,1-c)pyridazine-4-carbonitrile undergoes various chemical reactions, including:

    Cyclization: The hydrazone intermediates cyclize to form the indeno-pyridazine core.

    Substitution: The compound can undergo substitution reactions with various reagents to introduce different functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indeno-pyridazine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

2-(4-Methylphenyl)-3,9-dioxo-3,9-dihydro-2H-indeno(2,1-c)pyridazine-4-carbonitrile has several scientific research applications:

Mechanism of Action

The exact mechanism of action of 2-(4-Methylphenyl)-3,9-dioxo-3,9-dihydro-2H-indeno(2,1-c)pyridazine-4-carbonitrile is not fully understood. its biological activities are believed to be mediated through its interaction with specific molecular targets, such as MAO-B and benzodiazepine receptors. These interactions can modulate various biochemical pathways, leading to the observed cytotoxic and neurological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methylphenyl)-3,9-dioxo-3,9-dihydro-2H-indeno(2,1-c)pyridazine-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

62681-23-6

Molecular Formula

C19H11N3O2

Molecular Weight

313.3 g/mol

IUPAC Name

2-(4-methylphenyl)-3,9-dioxoindeno[2,1-c]pyridazine-4-carbonitrile

InChI

InChI=1S/C19H11N3O2/c1-11-6-8-12(9-7-11)22-19(24)15(10-20)16-13-4-2-3-5-14(13)18(23)17(16)21-22/h2-9H,1H3

InChI Key

NNDFOLZNWDOHHE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=C3C4=CC=CC=C4C(=O)C3=N2)C#N

Origin of Product

United States

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